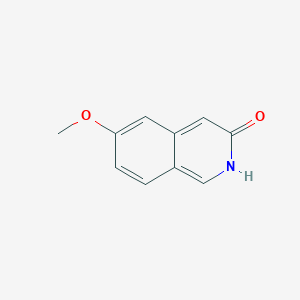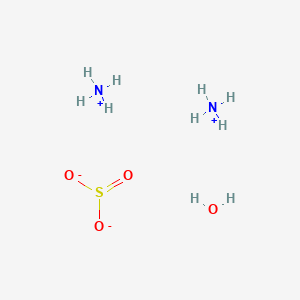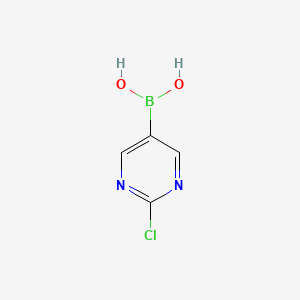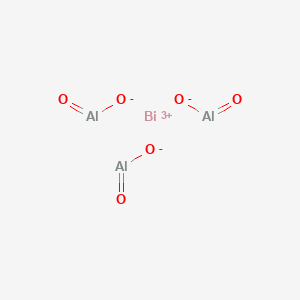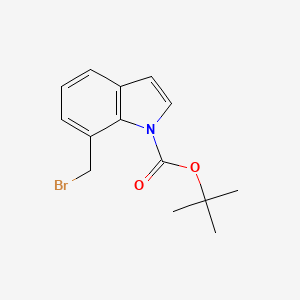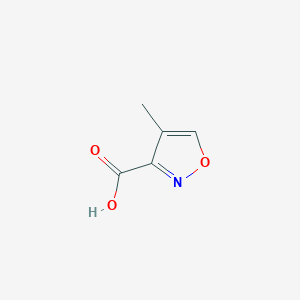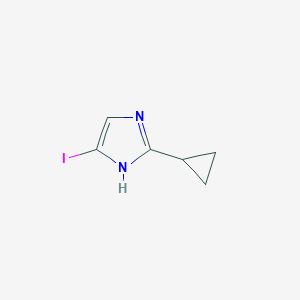
tert-Butyl 2-butylpiperazine-1-carboxylate
Descripción general
Descripción
Tert-Butyl 2-butylpiperazine-1-carboxylate (TBPC) is a tertiary amine-based organic compound with a wide range of applications in scientific research. It is a colorless liquid with a boiling point of 156 °C and a melting point of -50 °C. TBPC is a versatile compound with a variety of uses in organic chemistry, biochemistry, and pharmacology. It is also used as a catalyst in several industrial processes.
Aplicaciones Científicas De Investigación
Synthesis of Indazole DNA Gyrase Inhibitors
This compound is used in the synthesis of indazole DNA gyrase inhibitors, which are crucial in the development of antibacterial agents .
Preparation of Piperazine Derivatives
It serves as a precursor for the preparation of (m-phenoxy)phenyl substituted piperazine derivatives, which have various pharmaceutical applications .
Living Cationic Ring Opening Polymerization
1-Boc-2-butyl-piperazine plays an important role in the preparation of alfa,beta-poly (2-oxazoline) lipopolymers through living cationic ring opening polymerization, a method used to create polymers with specific structures .
Buchwald-Hartwig Coupling Reactions
It is involved in Buchwald-Hartwig coupling reactions with aryl halides, a type of chemical reaction used to form carbon-nitrogen bonds in the synthesis of complex molecules .
Development of New Pharmaceuticals
Synthesis of Novel Organic Compounds
Piperazine and its derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Targeted Protein Degradation
4-Aryl piperidine derivatives, which can be synthesized from 1-Boc-2-butyl-piperazine, are useful as semi-flexible linkers in PROTAC development for targeted protein degradation .
Propiedades
IUPAC Name |
tert-butyl 2-butylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-5-6-7-11-10-14-8-9-15(11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHDUWJBVKOUGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CNCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609843 | |
| Record name | tert-Butyl 2-butylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-butylpiperazine-1-carboxylate | |
CAS RN |
1027511-69-8 | |
| Record name | tert-Butyl 2-butylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



